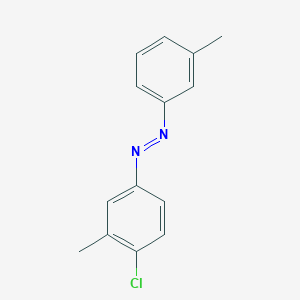![molecular formula C13H11N3O4S B14378237 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-17-0](/img/structure/B14378237.png)
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method uses easily available starting materials and mild reaction conditions, making it eco-friendly and efficient . The reaction conditions often include the use of azides and alkynes, which undergo cycloaddition to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been explored for similar triazole compounds, offering high yields and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, alkynes, and various catalysts such as copper or ruthenium. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting dihydroorotate dehydrogenase and inducing reactive oxygen species production.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring enzyme inhibition and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves:
Inhibition of Dihydroorotate Dehydrogenase: This enzyme is crucial for pyrimidine biosynthesis, and its inhibition can disrupt cellular proliferation, making the compound effective against cancer cells.
Induction of Reactive Oxygen Species: This leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Naphthoquinone Derivatives: These compounds have a similar naphthoquinone core and are known for their anticancer and antimicrobial properties.
Uniqueness
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydroorotate dehydrogenase and induce reactive oxygen species sets it apart from other similar compounds .
Propriétés
Numéro CAS |
89683-17-0 |
|---|---|
Formule moléculaire |
C13H11N3O4S |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
6,7-dimethyl-5-methylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O4S/c1-5-4-7-8(13(6(5)2)21(3,19)20)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
Clé InChI |
QMAJMHXKIWUYAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)S(=O)(=O)C)C(=O)C3=NNN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)




![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)



